Barucainide is a class Ib antiarrhythmic agent. [] It is classified as a Vaughan Williams class Ib antiarrhythmic drug, similar to Lidocaine. [] In scientific research, Barucainide serves as a valuable tool for studying cardiac electrophysiology and developing new treatments for cardiac arrhythmias.
Barucainide is derived from the class of compounds known as sodium channel blockers, which are instrumental in modulating cardiac action potentials. This classification places Barucainide alongside other antiarrhythmic agents that target sodium channels to prevent abnormal heart rhythms.
The synthesis of Barucainide involves several key steps that typically include the formation of the core structure followed by various functional group modifications. One common synthetic route begins with the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form an intermediate compound. This intermediate is then subjected to further reactions involving amine derivatives and acylation processes to yield Barucainide.
Key synthetic methods include:
Barucainide has a complex molecular structure characterized by its specific arrangement of atoms, which contributes to its pharmacological activity. The molecular formula for Barucainide is , indicating the presence of carbon, hydrogen, chlorine, and nitrogen atoms.
The three-dimensional structure can be visualized using computational chemistry software, which provides insights into its conformational flexibility and potential binding sites for biological targets.
Barucainide undergoes various chemical reactions that are significant for its functionality as an antiarrhythmic agent. Notable reactions include:
These reactions are essential in optimizing the pharmacological profile of Barucainide.
The primary mechanism of action of Barucainide involves blocking sodium channels in cardiac cells. By inhibiting these channels, Barucainide reduces the influx of sodium ions during depolarization, leading to:
Barucainide exhibits several notable physical and chemical properties:
These properties are critical for formulation development and clinical application.
Barucainide has been studied extensively for its applications in cardiology, particularly for managing various types of arrhythmias. Its role as a sodium channel blocker makes it suitable for:
Barucainide (chemical name: 4-((4-benzyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl)oxy)-N-isopropylbutan-1-amine) represents a chemically distinct class Ib antiarrhythmic agent investigated during the late 20th century for managing ventricular arrhythmias. Characterized by its unique electrophysiological profile and molecular architecture, barucainide demonstrated promising pharmacological properties in preclinical and early clinical studies. Despite not reaching widespread clinical adoption, its development contributed valuable insights into sodium channel blockade kinetics and structure-activity relationships within the antiarrhythmic drug class. Barucainide's chemical identity is defined by its CAS Registry Number (79784-22-8) and molecular formula (C₂₂H₃₀N₂O₂), with a molecular weight of 354.49 g/mol [7] [9].
Barucainide was pharmacologically classified as a class Ib antiarrhythmic agent according to the Vaughan-Williams classification system, sharing this category with established drugs like lidocaine and mexiletine. This classification stems from its specific electrophysiological effects on cardiac tissues, particularly its ability to block voltage-gated sodium channels with rapid association/dissociation kinetics. However, barucainide exhibited distinctive slow kinetic properties that differentiated it from other class Ib agents [1] [4].
Electrophysiological studies using standard microelectrode techniques in isolated canine Purkinje fibers and ventricular muscle revealed barucainide's concentration-dependent (10⁻⁶ to 3.0 × 10⁻⁵ mol/L) inhibition of the maximum upstroke velocity (Vmax) of the cardiac action potential. This parameter serves as an electrophysiological surrogate for cardiac sodium channel availability. Unlike some class I antiarrhythmics, barucainide produced minimal tonic block (resting-state block) at normal resting membrane potentials. Instead, it demonstrated pronounced use-dependent block (UDB), a characteristic phenomenon where sodium channel blockade intensifies at faster heart rates or during rapid stimulation. This property is particularly advantageous for suppressing tachyarrhythmias without excessively impairing normal conduction during sinus rhythm [1] [4].
The kinetic profile of barucainide's sodium channel interaction proved distinctive. The onset rate of UDB and the recovery speed from UDB were comparable to the class Ia agent disopyramide rather than typical class Ib agents. The recovery time constant from inactivation was measured at 8.0 ± 0.8 seconds, significantly slower than lidocaine (recovery time constant typically <1 second) but aligning with intermediate kinetics. Barucainide also exhibited enhanced inhibitory effects under pathologically depolarized conditions induced by elevated extracellular potassium concentrations. This selective effectiveness in depolarized tissues suggested potential advantages for suppressing arrhythmias originating from ischemic or infarcted myocardium, where partial membrane depolarization occurs [1] [4] [5].
A defining class Ib feature confirmed in barucainide was its effect on action potential duration (APD). Barucainide consistently shortened APD in cardiac preparations, a hallmark of class Ib agents. This shortening effect was not attenuated by pretreatment with cobalt (1 mmol/L, blocking calcium currents) or 4-aminopyridine (0.5 mmol/L, blocking transient outward potassium currents), suggesting a primary mechanism independent of these ion channels. However, in the presence of lidocaine (4.0 × 10⁻⁵ mol/L), barucainide failed to significantly shorten APD despite producing comparable Vmax inhibition, implying potential mechanistic interactions at the channel level [1].
Barucainide also influenced cardiac automaticity. It significantly suppressed pacemaker activity in rabbit sinoatrial (SA) node tissue and isoproterenol-enhanced automaticity in Purkinje fibers at normal resting potentials. However, it failed to suppress abnormal automaticity induced by barium chloride (5 mmol/L) in canine Purkinje fibers at concentrations up to 3.0 × 10⁻⁵ mol/L, indicating specificity in its anti-automaticity effects [1] [4].
Table 1: Key Electrophysiological Properties of Barucainide in Cardiac Tissues
Property | Effect of Barucainide | Significance |
---|---|---|
Vmax Inhibition | Concentration-dependent; Pronounced Use-Dependent Block (UDB) | Indicates strong sodium channel blockade during rapid activation, ideal for tachyarrhythmia suppression |
Tonic Block | Small and Negligible | Minimal conduction slowing during normal sinus rhythm |
Recovery Time Constant | 8.0 ± 0.8 seconds | Slower kinetics than typical class Ib (e.g., Lidocaine <1s), similar to Disopyramide (Class Ia) |
Action Potential Duration | Marked Shortening | Characteristic class Ib effect; Reduces refractoriness dispersion |
Effect of Membrane Depolarization | Enhanced Vmax Block (Tonic Block > UDB enhancement) | Selective efficacy in ischemic/depolarized tissues |
Normal Automaticity | Suppressed (SA node; Iso-enhanced Purkinje) | Reduces physiological and catecholamine-induced ectopy |
Abnormal Automaticity (Barium) | Not Suppressed (≤ 3.0 × 10⁻⁵ mol/L) | Suggests mechanism specific to certain pacemaker currents |
Barucainide emerged during a period of intense research into novel antiarrhythmic agents in the 1980s. Its development was driven by the search for compounds combining the rapid kinetics and APD-shortening effects of class Ib agents with potentially improved efficacy or safety profiles. Early preclinical research, including pivotal electrophysiological characterization, was conducted primarily by academic and industry researchers collaborating through institutions like the Department of Medicine at the UCLA School of Medicine and the Wadsworth Veterans Administration Hospital [4].
The compound entered phase I clinical trials in the early 1990s to evaluate its pharmacokinetic profile and tolerability in humans. A key study investigated the pharmacokinetic behavior of barucainide hydrochloride in healthy male volunteers following oral administration. Initial single doses of 20 mg, followed by incremental doses ranging from 30 to 70 mg, were administered. The drug exhibited a lag time of approximately 1 hour before absorption, with peak plasma concentrations (median ~48 ng/ml after 20 mg) reached around 2.5 hours post-dose. Barucainide displayed a large volume of distribution (VB/f ≈ 630 L), indicating extensive distribution into tissues beyond the plasma compartment. Its elimination half-life was approximately 12.5 hours (range: 8-26 hours), classifying it as a relatively long-acting agent among class Ib drugs. Elimination occurred predominantly via hepatic metabolism, although a median of 21% (range: 7-28%) of the administered dose was excreted unchanged in the urine. Notably, barucainide showed no appreciable first-pass effect and its metabolic clearance appeared linked to individual hydroxylation capacity. These early human studies reported good tolerability within the tested dose range, with no significant alterations in cardiovascular parameters or reports of adverse effects impacting general well-being [9] [10].
Barucainide progressed to phase II clinical trials targeting patient populations with ventricular arrhythmias, particularly those with coronary artery disease and impaired left ventricular function. Studies specifically investigated its effects on left ventricular ejection fraction in this high-risk population. However, despite demonstrating antiarrhythmic efficacy in these clinical settings, the development of barucainide was ultimately discontinued in the mid-1990s. Available sources indicate this discontinuation was likely driven by strategic portfolio decisions within the sponsoring pharmaceutical companies and the evolving competitive antiarrhythmic landscape, rather than solely by safety concerns identified in the early clinical phases [5] [9].
Table 2: Historical Timeline of Barucainide Development
Time Period | Development Stage | Key Findings/Milestones |
---|---|---|
Pre-1987 | Preclinical Discovery | Initial synthesis and identification as a novel antiarrhythmic agent [4] |
1987-1989 | Preclinical Characterization | Electrophysiological studies defining Class Ib profile with slow kinetics; Animal efficacy studies [4] [5] |
~1990 | Phase I Clinical Trials | First human studies (healthy volunteers); Pharmacokinetic characterization (Tmax ~2.5h, t½ ~12.5h, Vd ~630L) [9] [10] |
1991-1993 | Phase II Clinical Trials | Evaluation in patients with ventricular arrhythmias and coronary artery disease; Study of effects on LVEF [5] [9] |
Mid-1990s | Development Discontinuation | Strategic decision to halt further development; Reason not publicly attributed to specific safety issues [9] |
Barucainide possesses a complex molecular structure centered around a furo[3,4-c]pyridine core, a bicyclic heteroaromatic system combining furan and pyridine rings. Its systematic IUPAC name is 4-((4-benzyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl)oxy)-N-isopropylbutan-1-amine, accurately describing its core substituents and the connecting alkoxy-alkylamine chain [7] [9].
The molecular structure incorporates several key features:
The molecular formula is C₂₂H₃₀N₂O₂, corresponding to a molecular weight of 354.49 g/mol. The structure is achiral, containing no stereocenters, implying that synthesis and purification would not require resolution of enantiomers [7] [9].
Computational and theoretical analyses provide insights into barucainide's physicochemical profile. The SMILES notation (Simplified Molecular-Input Line-Entry System) for barucainide is CC(C)NCCCCOC1=C2COCC2=C(CC3=CC=CC=C3)N=C1C
, and its InChIKey (International Chemical Identifier hash key) is KXSKBNFNSAMNEZ-UHFFFAOYSA-N
[9]. These identifiers facilitate precise database searches and computational modeling. Based on its structure, barucainide is predicted to be lipophilic, aligning with its large volume of distribution observed in pharmacokinetic studies. Experimental solubility data indicates it is slightly soluble in water but shows better solubility in organic solvents like ethanol, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO) [7]. The presence of both a tertiary nitrogen (in the pyridine ring) and a secondary aliphatic amine further influences its solubility and pH-dependent partitioning behavior.
Table 3: Molecular Properties and Structural Characteristics of Barucainide
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1